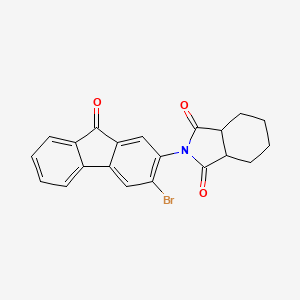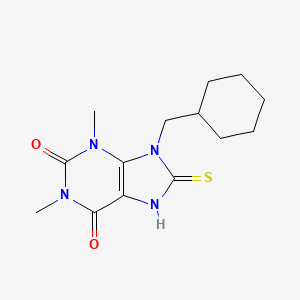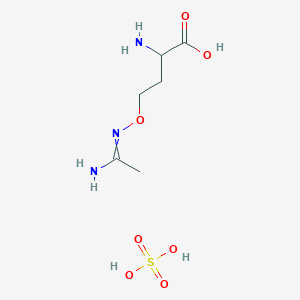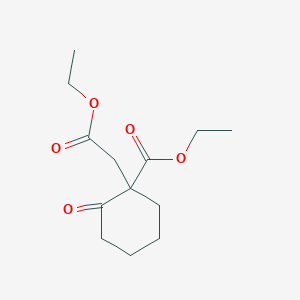![molecular formula C23H26N2O B14002276 [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol CAS No. 68317-79-3](/img/structure/B14002276.png)
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is an organic compound with the molecular formula C23H26N2O It is known for its unique structure, which includes two dimethylamino groups attached to a phenyl ring, and a diphenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol typically involves the reaction of 2,5-dimethylaminobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and cost-effective reagents and solvents to optimize the overall production cost.
化学反应分析
Types of Reactions
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the diphenylmethanol moiety provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the diphenylmethanol moiety.
Benzophenone: Contains a similar core structure but without the dimethylamino groups.
Tetramethylbenzidine: Contains dimethylamino groups but has a different overall structure.
Uniqueness
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is unique due to the presence of both dimethylamino groups and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
CAS 编号 |
68317-79-3 |
|---|---|
分子式 |
C23H26N2O |
分子量 |
346.5 g/mol |
IUPAC 名称 |
[2,5-bis(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)20-15-16-22(25(3)4)21(17-20)23(26,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,26H,1-4H3 |
InChI 键 |
XYGQOQIWPMFLRP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)



![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
